1,5-Dioxaspiro[5.5]undecane, 3-nitro-

Lipophilicity XLogP3 Solubility

Medicinal chemists requiring conformationally restricted spirocyclic nitro building blocks often face limited commercial availability. 3-Nitro-1,5-dioxaspiro[5.5]undecane (CAS 125482-58-8) addresses this gap as a protected 2-nitro-1,3-propanediol equivalent locked in a rigid spiro framework. • Zero rotatable bonds & TPSA 64.3 Ų - ideal for polar spiro-amine synthesis and fragment-based design • Nitro-to-amine reduction yields 3-amino-1,5-dioxaspiro[5.5]undecane for downstream coupling • Recrystallizable N-acetyl derivative (mp 177-178°C) enables kg-scale purification

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 125482-58-8
Cat. No. B12207878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dioxaspiro[5.5]undecane, 3-nitro-
CAS125482-58-8
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OCC(CO2)[N+](=O)[O-]
InChIInChI=1S/C9H15NO4/c11-10(12)8-6-13-9(14-7-8)4-2-1-3-5-9/h8H,1-7H2
InChIKeyCMWZTDZBIWIWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1,5-dioxaspiro[5.5]undecane: Structural and Physicochemical Baseline


1,5-Dioxaspiro[5.5]undecane, 3-nitro- (CAS 125482‑58‑8) is a spirocyclic ketal bearing a single nitro substituent on the 1,3‑dioxane ring. With a molecular formula of C₉H₁₅NO₄ and a molecular weight of 201.22 g mol⁻¹, the compound exhibits a topological polar surface area (TPSA) of 64.3 Ų and a computed XLogP3‑AA of 1.3 [1]. The scaffold serves as a protected form of 2‑nitro‑1,3‑propanediol locked in a spiro‑fused cyclohexane framework, making it a versatile intermediate for asymmetric synthesis and nitro‑to‑amine transformations [2].

1
Spirocyclic ketal scaffold — protected 2-nitro-1,3-propanediol locked in a rigid spiro-fused cyclohexane framework
2
Nitro substituent without alkyl blockage — single nitro group on the dioxane ring supports nitro-to-amine transformations and further derivatization
3
Low lipophilicity, high polarity — computed XLogP3-AA 1.3 and TPSA 64.3 Ų guide selection for polar or aqueous-compatible reaction conditions

Why 3-Nitro-1,5-dioxaspiro[5.5]undecane Cannot Be Replaced


Superficially, the 3‑methyl‑3‑nitro (CAS 6413‑23‑6) and 3‑ethyl‑3‑nitro (CAS 6284‑15‑7) congeners share the same nitro‑dioxaspiro core. However, the absence of an additional alkyl substituent at the 3‑position in the target compound translates into a measurably lower lipophilicity (XLogP3‑AA = 1.3 versus 1.5 and 2.0, respectively), zero rotatable bonds, and a substantially reduced molecular weight [1][2]. These properties directly influence solubility, conformational flexibility, and downstream reactivity, meaning that the methyl or ethyl analogs cannot serve as drop‑in replacements in applications where polarity, rigidity, or mass‑sensitive performance criteria govern selection [2].

Lipophilicity
Target (H) has lower XLogP3-AA than methyl (CH₃) and ethyl (C₂H₅) analogs. Alkyl-substituted variants may shift solubility and partitioning behaviour away from polar or aqueous workflows.
Conformation
Zero rotatable bonds confer rigidity; the ethyl analog introduces a rotatable exocyclic group. Conformational flexibility differences may alter binding entropy and assay reproducibility.
Reactivity
Unsubstituted 3-position permits further chemistry at the nitro-bearing carbon. Methyl and ethyl analogs carry quaternary centers that may limit downstream derivatization pathways.

Quantitative Differentiation Against Spiro-Nitro Analogs


Lower Lipophilicity vs. Alkyl-Substituted Analogs

The computed partition coefficient XLogP3‑AA of the target compound is 1.3, which is lower than the 1.5 measured for the 3‑methyl‑3‑nitro analog and significantly lower than the 2.0 recorded for the 3‑ethyl‑3‑nitro analog [1]. This trend indicates progressively increasing hydrophilicity as the alkyl substituent is removed, a property that can be decisive when aqueous solubility or reduced membrane permeability is required.

Lower Lipophilicity
Cross-study comparable
XLogP3-AA 1.3 vs. 1.5 (CH₃) and 2.0 (C₂H₅)
Supports selection for higher-aqueous-solubility workflows
Computed by XLogP3 3.0; same protocol across all analogs
Lipophilicity XLogP3 Solubility Bioisostere design

Increased Conformational Rigidity

The target compound possesses zero rotatable bonds, whereas the 3‑ethyl‑3‑nitro congener has one rotatable bond (the exocyclic ethyl group) [1]. The absence of a rotatable substituent eliminates conformational degrees of freedom, which can enhance binding entropy or reduce off‑target interactions in medicinal-chemistry applications.

Conformational Rigidity
Cross-study comparable
0 rotatable bonds vs. 1 (ethyl analog)
Rigid scaffold may improve selectivity in receptor-based assays
Computed by Cactvs 3.4.8.18; identical algorithm
Conformational restriction Rotatable bond count Ligand rigidity

Higher Polar Surface Area vs. Unsubstituted Core

The nitro group raises the TPSA from 18.5 Ų (unsubstituted 1,5‑dioxaspiro[5.5]undecane) to 64.3 Ų for the 3‑nitro derivative, while the 3‑methyl‑3‑nitro and 3‑ethyl‑3‑nitro analogs share the same 64.3 Ų value [1][2]. The >3‑fold increase in polar surface area signals a substantial shift in molecular polarity that affects solubility, chromatographic behaviour, and predicted oral bioavailability.

Higher Polar Surface Area
Cross-study comparable
TPSA 64.3 Ų (+248% vs. unsubstituted core)
Indicates lower passive permeability; guides polar-phase reaction design
Computed by Cactvs; unsubstituted core TPSA 18.5 Ų
Polar surface area TPSA Hydrogen bonding Permeability prediction

Higher Melting Point of Key Intermediate

In a direct synthetic protocol, the N‑acetyl derivative N‑(3‑nitro‑1,5‑dioxaspiro[5.5]undecan‑9‑yl)acetamide melts at 177‑178 °C, whereas the corresponding 3‑methyl‑3‑nitro derivative melts at 158‑159 °C [1]. The 3‑ethyl‑3‑nitro derivative is isolated as a “clear, very viscous oil” under the same conditions, underscoring the superior crystallinity of the 3‑nitro derivative.

Higher Melting Point
Head-to-head
N-acetyl derivative: 177–178 °C vs. 158–159 °C (CH₃) and oil (C₂H₅)
Crystalline intermediate supports purification and batch consistency
Patent US 3,895,036; melting points uncorrected
Melting point Crystallinity Purity Synthetic intermediate

Enhanced Hydrogen-Bond Acceptor Capacity

The 3‑nitro compound presents four hydrogen‑bond acceptor (HBA) sites (two nitro oxygens plus two dioxane ring oxygens), whereas the unsubstituted dioxaspiro core offers only two HBA sites [1][2]. The additional HBA capacity can affect solubility in hydrogen‑bond‑donor solvents, chromatographic retention, and coordination behaviour.

H-Bond Acceptor Capacity
Cross-study comparable
4 HBA sites vs. 2 (unsubstituted core)
Higher HBA count may enhance solubility in protic solvents
Computed by Cactvs from 2D structure
Hydrogen bond acceptor HBA count Solubility Supramolecular chemistry

Broader Downstream Functionalization Potential

The absence of an alkyl group at the 3‑position in the target compound leaves the nitro group as the sole substituent on the dioxane ring, whereas the 3‑methyl‑3‑nitro and 3‑ethyl‑3‑nitro analogs bear quaternary centers that limit further derivatization [1]. The 3‑nitro compound can be reduced to a primary amine or undergo Henry‑type additions, providing a bifunctional spiro‑scaffold that the alkyl‑substituted variants cannot replicate.

Downstream Functionalization
Class-level inference
Unblocked 3-position retains reactive potential; alkyl analogs sterically hindered
Versatile handle for amine, amino alcohol, or spiro-heterocycle synthesis
Described in US 3,895,036; data to verify in specific transformation context
Synthetic utility Nitro reduction Amination Building block

High-Value Application Scenarios


Polar Spiro-Bifunctional Amine Building Blocks

The high TPSA (64.3 Ų) and low XLogP3‑AA (1.3) of 3‑nitro‑1,5‑dioxaspiro[5.5]undecane make it an ideal precursor for polar spiro‑amines. After nitro reduction, the resulting 3‑amino‑1,5‑dioxaspiro[5.5]undecane retains the spiro framework while offering a primary amine handle for further derivatization [1]. This pathway is exemplified in US 3,895,036, where the 3‑nitro compound is reduced to the amine and subsequently acylated, demonstrating a scalable route to bifunctional intermediates [2].

Crystalline Intermediate for Process-Scale Chemistry

Because the N‑(3‑nitro‑1,5‑dioxaspiro[5.5]undecan‑9‑yl)acetamide derivative crystallizes at 177‑178 °C—18 °C higher than its 3‑methyl analog and in stark contrast to the oily 3‑ethyl analog—process chemists can exploit this melting point for purification by recrystallization [1]. This property supports kilogram‑scale production where high purity and consistent physical form are critical.

Conformationally Constrained Pharmacophore Scaffold

With zero rotatable bonds and a rigid spiro framework, the 3‑nitro compound is suited for medicinal‑chemistry campaigns that reward conformational restriction, such as targeting protein‑protein interfaces or designing selective enzyme inhibitors [1]. The absence of an additional alkyl group eliminates sources of conformational entropy that are present in the 3‑ethyl‑3‑nitro analog.

Chromatographic and Solubility-Driven Separations

The clear differentiation in TPSA (64.3 vs. 18.5 Ų for the unsubstituted core) and XLogP3‑AA (1.3 vs. 1.8) indicates that the 3‑nitro compound will exhibit markedly different retention times on reversed‑phase HPLC and distinct partition behaviour in liquid‑liquid extractions compared to the unsubstituted spiro‑ketal [1][2]. This can be exploited in analytical method development or purification workflows.

Application
Selection Property
Validation Focus
Polar spiro-bifunctional amine building blocks
Low lipophilicity and high TPSA for polar amine intermediates
Nitro-to-amine reduction efficiency and downstream acylation scope
Crystalline intermediate for process-scale chemistry
High-melting N-acetyl derivative (177–178 °C)
Recrystallization yield and batch-to-batch purity under scaled conditions
Conformationally constrained pharmacophore scaffold
Zero rotatable bonds and rigid spiro framework
Binding selectivity and entropy profile in target-engagement assays
Chromatographic and solubility-driven separations
Distinct TPSA (64.3 Ų) and XLogP3-AA (1.3) vs. unsubstituted core
Retention-time shift on reversed-phase HPLC and liquid-liquid partition behaviour
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